1H-pyrazol-1-ol
Overview
Description
Pyrazole derivatives, including "1H-pyrazol-1-ol," are recognized for their significant therapeutic potential due to their presence in many biologically active compounds. The synthesis and functionalization of pyrazole derivatives have been extensively studied to explore their diverse applications in pharmaceuticals and agrochemicals.
Synthesis Analysis
Recent advancements in the synthesis of pyrazole derivatives emphasize multicomponent reactions (MCRs), which are favored for their efficiency and eco-friendliness. These methods facilitate the construction of pyrazole cores with various biological activities by integrating different functional groups in a single step (Becerra et al., 2022). Synthesis techniques often involve condensation followed by cyclization processes using reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine (Dar & Shamsuzzaman, 2015).
Molecular Structure Analysis
The molecular structure of "1H-pyrazol-1-ol" and related derivatives is characterized by a five-membered ring containing nitrogen atoms, which is foundational for their biological activity. Structural diversification through various synthetic strategies allows for the exploration of different biological activities and applications (El Hassani et al., 2023).
Chemical Reactions and Properties
Pyrazole derivatives undergo a wide range of chemical reactions, enabling the introduction of various functional groups. These reactions include but are not limited to cycloadditions, nucleophilic substitutions, and electrophilic additions. The chemical versatility of pyrazole derivatives is pivotal for their application in creating compounds with desired biological properties (Kibou et al., 2023).
Scientific Research Applications
1. Catalytic Activity in Oxidation Reactions
- Application Summary: 1H-pyrazol-1-ol is used in the synthesis of pyrazole-based ligands, which have shown catalytic properties in the oxidation reaction of catechol to o-quinone .
- Methods of Application: The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . The catalytic activity was evaluated by varying the type of solvent, metal ion, anion in the metal salt, and ratios of ligands and metal salts .
- Results: Excellent catalytic activities for the oxidation of catechol to o-quinone were obtained. The copper (II)-based complexes showed better reactions rates than those based on other metals (e.g., nickel, tin, and barium) .
2. Synthesis of Bioactive Chemicals
- Application Summary: Pyrazole, including 1H-pyrazol-1-ol, has a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
- Methods of Application: Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
- Results: Pyrazoles have been used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
3. Anti-tubercular Agents
- Application Summary: Compounds derived from 1H-pyrazol-1-ol have been designed as promising anti-tubercular agents .
- Methods of Application: The compounds were designed using in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation .
- Results: The compounds showed potential as anti-tubercular agents .
4. Biological Transformation Agent
- Application Summary: Pyrazole-based ligands, synthesized from 1H-pyrazol-1-ol, have been used in various applications including as a biological transformation agent .
- Methods of Application: The ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .
- Results: The ligands have shown potential in various applications including biological transformations .
5. Antibacterial Agents
- Application Summary: Derivatives of 1H-pyrazol-1-ol have shown different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application: The derivatives of 1H-pyrazol-1-ol were synthesized using various strategies .
- Results: The derivatives showed potential as antibacterial agents .
6. Biological Active Agent
Safety And Hazards
Future Directions
Pyrazole derivatives, including 1H-pyrazol-1-ol, have been the subject of numerous studies due to their broad spectrum of biological and pharmacological activities . They are found in several approved drugs and bioactive natural products, and many derivatives of this small molecule have been reported in clinical and preclinical studies for the potential treatment of several diseases . The number of drugs containing a pyrazole nucleus has increased significantly in the last 10 years .
properties
IUPAC Name |
1-hydroxypyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c6-5-3-1-2-4-5/h1-3,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCIPIYWPSPRFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966651 | |
Record name | 1H-Pyrazol-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrazol-1-ol | |
CAS RN |
81945-73-5, 52277-85-7 | |
Record name | 1-Hydroxypyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81945-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052277857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxy-1H-pyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081945735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazol-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-hydroxy-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.573 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-pyrazolol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.536 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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